(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
The compound (2,5-dimethylfuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone features a hybrid structure combining a 2,5-dimethylfuran-3-yl moiety linked via a methanone bridge to a piperazine ring substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylfuran may influence solubility and bioavailability .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-10-7-12(11(2)25-10)15(24)23-5-3-22(4-6-23)14-8-13(16(17,18)19)20-9-21-14/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZGGGZVELTUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound consists of two main components:
- 2,5-Dimethylfuran : A cyclic compound known for its potential as a biofuel and its presence in various natural products.
- Trifluoromethylpyrimidine : A moiety that enhances biological activity due to its electron-withdrawing properties.
Molecular Formula and Weight
- Molecular Formula : CHFNO
- Molecular Weight : 354.35 g/mol
Anticancer Properties
Recent studies have indicated that compounds containing the trifluoromethylpyrimidine moiety exhibit significant anticancer activity. For instance, research has shown that derivatives of pyrimidine can inhibit tumor cell growth effectively. A study evaluated a series of pyrimidine derivatives against the MDA-MB-231 breast cancer cell line, revealing that some compounds demonstrated IC50 values as low as 27.6 μM, indicating potent cytotoxic effects .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinase Activity : Many trifluoromethylpyrimidine derivatives act as inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in cancer progression .
- Induction of Apoptosis : These compounds may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Pyrimidine Ring : Electron-withdrawing groups enhance potency.
- Alkyl Substituents on the Furan Ring : Altering these can affect solubility and bioavailability.
Study 1: Antitumor Activity Assessment
A study conducted on a series of piperazine derivatives demonstrated that modifications to the trifluoromethylpyrimidine component resulted in varying levels of antitumor activity. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
Study 2: In Vivo Efficacy
In vivo models using xenografts of bladder cancer showed that compounds similar to this compound could reduce tumor size significantly compared to controls, supporting their therapeutic potential .
Comparison with Similar Compounds
Key Observations:
- Furan vs. Phenyl Rings : The target compound’s dimethylfuran may confer greater metabolic resistance compared to halogenated phenyl groups (e.g., dichloro-dimethoxyphenyl in Analog 2), which are prone to oxidative degradation .
- Trifluoromethylpyrimidine: Common in all compounds, this group is a bioisostere for nitro or cyano groups, improving target affinity and pharmacokinetics .
- Piperazine Modifications : The ethylpiperazine in Analog 2 versus the unsubstituted piperazine in the target compound could influence receptor interaction kinetics due to altered nitrogen basicity .
Research Findings and Hypothesized Activity
While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces CYP450-mediated metabolism compared to Analog 2’s dichloro-dimethoxyphenyl group, which may undergo demethylation .
- Solubility : Analog 1’s morpholinylethoxy substituent enhances water solubility, whereas the target compound’s dimethylfuran may prioritize membrane permeability over solubility .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the (2,5-dimethylfuran-3-yl)methanone core?
- Methodology : The furan core can be synthesized via cyclization of diketones or via Friedel-Crafts acylation. For example, glacial acetic acid with catalytic HCl under reflux (60–65°C) has been used for similar heterocyclic systems, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization . Intermediate characterization should include FT-IR (to confirm carbonyl stretches at ~1680 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions.
Q. How can researchers confirm the structural integrity of the trifluoromethylpyrimidine-piperazine moiety?
- Methodology : Use ¹⁹F NMR to verify the presence of the -CF₃ group (δ ~ -60 to -70 ppm). High-resolution mass spectrometry (HRMS) can confirm the molecular ion (e.g., [M+H]⁺). For piperazine connectivity, 2D NMR (COSY, HSQC) can resolve coupling between the methanone carbonyl and adjacent piperazine protons. X-ray crystallography is ideal for absolute configuration determination if crystals are obtainable .
Q. What analytical methods are critical for assessing purity and stability during synthesis?
- Methodology : Employ HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) to monitor purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products, with LC-MS to characterize hydrolyzed or oxidized byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during piperazine acylation?
- Methodology : Use anhydrous DMF as a solvent with Hünig’s base (DIPEA) to suppress protonation of the piperazine nitrogen. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexanes = 1:1). If dimerization occurs, reduce reaction temperature to 0–5°C and employ slow addition of the acyl chloride. Kinetic studies (e.g., in situ IR) can identify optimal stoichiometry .
Q. What in vitro models are appropriate for assessing the compound’s pharmacokinetic properties?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values.
- Plasma protein binding : Equilibrium dialysis (human plasma) to measure free fraction .
Q. How should researchers address discrepancies in biological activity data across assay systems?
- Methodology : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Validate target engagement using CRISPR knockouts or siRNA silencing. For cell permeability issues, employ parallel artificial membrane permeability assays (PAMPA) to correlate with cellular uptake .
Q. What computational methods predict the compound’s interaction with target enzymes?
- Methodology :
- Docking : Use AutoDock Vina with crystal structures (PDB) of related targets (e.g., kinases or GPCRs). Focus on the trifluoromethylpyrimidine moiety’s role in hydrophobic pocket interactions.
- MD simulations : GROMACS or AMBER to assess binding stability (100 ns trajectories). Calculate binding free energy via MM-PBSA .
Q. How to design ecological risk assessments for environmental release?
- Methodology : Follow the INCHEMBIOL framework :
- Fate studies : Measure logP (HPLC retention time) and hydrolysis half-life (pH 4–9 buffers).
- Ecotoxicology : Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h IC₅₀).
- Bioaccumulation : Bioconcentration factor (BCF) using OECD 305 guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
